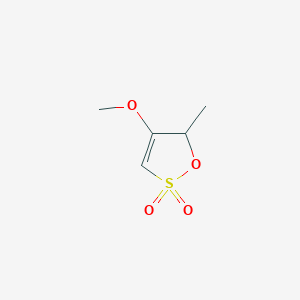
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide is a chemical compound that serves as an intermediate in the synthesis of various agricultural fungicides, such as Metalaxyl-M . This compound is known for its role in the preparation of fungicides that control diseases caused by air- and soil-borne pathogens .
準備方法
The synthesis of 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide involves specific reaction conditions and routes. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods often adhere to stringent quality standards, such as those outlined by ISO 9001 .
化学反応の分析
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents . The major products formed from these reactions are often intermediates used in the synthesis of agricultural fungicides .
科学的研究の応用
This compound has several scientific research applications. It is primarily used as an intermediate in the preparation of Metalaxyl-M, an agricultural fungicide . Additionally, it finds applications in various industries due to its role in producing high-quality inorganic and organic reference materials . Its utility in controlling diseases caused by pathogens makes it valuable in agricultural research .
作用機序
The mechanism of action of 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide involves its conversion into active fungicidal agents. These agents target specific molecular pathways in pathogens, disrupting their growth and proliferation . The compound’s efficacy is attributed to its ability to interfere with the metabolic processes of the pathogens .
類似化合物との比較
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide is unique due to its specific structure and role as an intermediate in fungicide synthesis. Similar compounds include Metalaxyl and its enantiomer, Metalaxyl-M . These compounds share similar applications in agriculture but differ in their chemical structures and specific uses .
生物活性
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-Dioxide (CAS Number: 2363073-66-7) is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities, particularly as an intermediate in the synthesis of Metalaxyl-M, a widely used fungicide. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H8O4S
- Molecular Weight : 164.18 g/mol
- Structure : The compound features a five-membered oxathiole ring with two sulfonyl groups, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of Metalaxyl-M. Metalaxyl-M acts as a systemic fungicide that inhibits fungal growth by interfering with the RNA synthesis in sensitive fungi. The mechanism involves the inhibition of RNA polymerase, which is critical for the transcription process in fungi.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties similar to those of Metalaxyl-M. Studies have demonstrated its effectiveness against various fungal pathogens including:
- Plasmopara halstedii (downy mildew)
- Peronospora spp.
- Pythium spp.
The compound's efficacy has been evaluated through in vitro assays and field trials, showing significant reduction in fungal growth at specific concentrations.
Toxicological Profile
The toxicological assessment of this compound has been conducted to ensure safety in agricultural applications. Key findings include:
- Oral LD50 : Greater than 2000 mg/kg in rats, indicating low acute toxicity.
- No observed adverse effect level (NOAEL) : Established at 200 mg/kg body weight per day over a 28-day study period.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their implications for agricultural practices:
- Study on Metalaxyl-M : A comprehensive assessment by EFSA highlighted that Metalaxyl-M shows sufficient fungicidal efficacy when used as a seed treatment for crops like sunflower and spinach. The study confirmed that the parent compound's toxicological data apply similarly to its metabolites formed during degradation processes .
- Field Trials : Trials conducted in greenhouse settings demonstrated that treating seeds with formulations containing this compound resulted in improved crop yields and reduced incidence of fungal diseases compared to untreated controls .
- Environmental Impact Studies : Research has also evaluated the environmental persistence of Metalaxyl-M and its metabolites. The findings suggest that while the compound exhibits moderate persistence in soil environments, it poses minimal risk to groundwater due to its degradation products being less toxic than the parent compound .
Data Table: Summary of Biological Activities
| Property | Value/Description |
|---|---|
| Molecular Formula | C5H8O4S |
| Molecular Weight | 164.18 g/mol |
| Antifungal Spectrum | Plasmopara halstedii, Peronospora spp., Pythium spp. |
| Oral LD50 (Rat) | >2000 mg/kg |
| NOAEL (28-day study) | 200 mg/kg body weight/day |
| Application | Seed treatment for crops |
特性
分子式 |
C5H8O4S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
4-methoxy-5-methyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C5H8O4S/c1-4-5(8-2)3-10(6,7)9-4/h3-4H,1-2H3 |
InChIキー |
IJLLPHSCBOYYAG-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CS(=O)(=O)O1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















